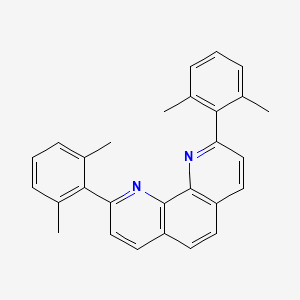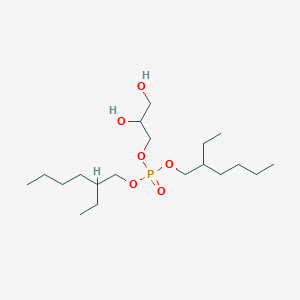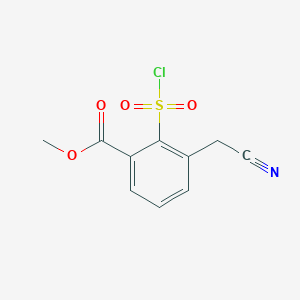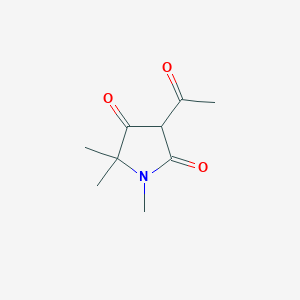
Quinazoline, 8-fluoro-4-(2-(4-(1-methylethyl)phenyl)ethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline, 8-fluoro-4-(2-(4-(1-methylethyl)phenyl)ethoxy)- is a complex organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. This specific compound is characterized by the presence of a fluorine atom at the 8th position and an ethoxy group substituted with a 4-(1-methylethyl)phenyl group at the 4th position. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of quinazoline derivatives, including 8-fluoro-4-(2-(4-(1-methylethyl)phenyl)ethoxy)-quinazoline, can be achieved through various methods. One common approach involves the reaction of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines in the presence of molecular iodine as a catalyst. This method is green and economical, utilizing oxygen as an oxidant . Another method involves the use of o-iodoxybenzoic acid (IBX) to mediate a tandem reaction of o-aminobenzylamine and aldehydes, resulting in substituted quinazolines . Industrial production methods often employ scalable and efficient catalytic processes to ensure high yields and purity.
Analyse Chemischer Reaktionen
Quinazoline, 8-fluoro-4-(2-(4-(1-methylethyl)phenyl)ethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or ethoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-4-one derivatives, while substitution reactions can introduce various functional groups at the ethoxy or fluorine positions .
Wissenschaftliche Forschungsanwendungen
Quinazoline, 8-fluoro-4-(2-(4-(1-methylethyl)phenyl)ethoxy)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and pathways.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Quinazoline derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties. .
Wirkmechanismus
The mechanism of action of quinazoline, 8-fluoro-4-(2-(4-(1-methylethyl)phenyl)ethoxy)- involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of cancer cell growth and other therapeutic effects . Additionally, the presence of the fluorine atom enhances the compound’s binding affinity and selectivity for its targets.
Vergleich Mit ähnlichen Verbindungen
Quinazoline, 8-fluoro-4-(2-(4-(1-methylethyl)phenyl)ethoxy)- can be compared with other similar compounds, such as:
Erlotinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Another quinazoline-based drug that inhibits EGFR and is used in the treatment of non-small cell lung cancer.
Afatinib: A quinazoline derivative that irreversibly inhibits EGFR and other tyrosine kinases.
The uniqueness of 8-fluoro-4-(2-(4-(1-methylethyl)phenyl)ethoxy)-quinazoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the ethoxy group with a 4-(1-methylethyl)phenyl substitution enhances its potency and selectivity compared to other quinazoline derivatives .
Eigenschaften
CAS-Nummer |
124427-45-8 |
|---|---|
Molekularformel |
C19H19FN2O |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
8-fluoro-4-[2-(4-propan-2-ylphenyl)ethoxy]quinazoline |
InChI |
InChI=1S/C19H19FN2O/c1-13(2)15-8-6-14(7-9-15)10-11-23-19-16-4-3-5-17(20)18(16)21-12-22-19/h3-9,12-13H,10-11H2,1-2H3 |
InChI-Schlüssel |
JDONVDDEUFPCQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)CCOC2=NC=NC3=C2C=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide](/img/structure/B14285349.png)

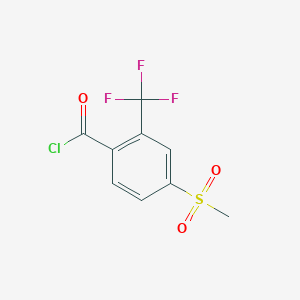

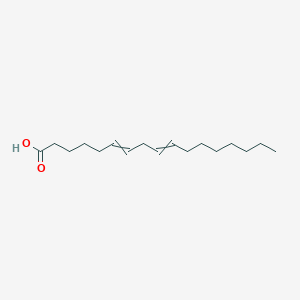
![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)
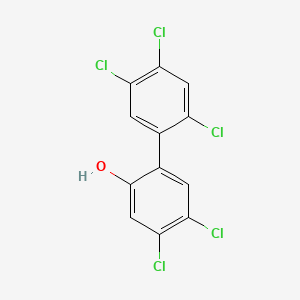
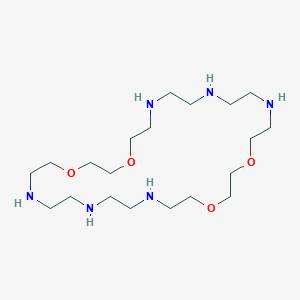
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)
